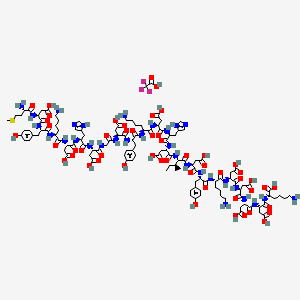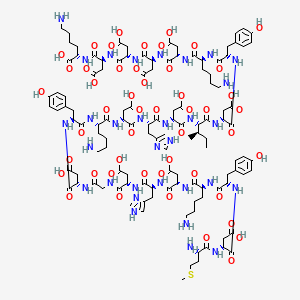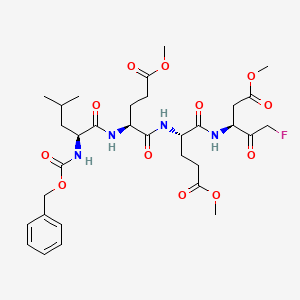
Protein enabled homolog (443-451)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human Mena protein; Protein enabled homolog
Wissenschaftliche Forschungsanwendungen
Protein Structure Prediction
- AlphaFold's Contribution: AlphaFold, a neural network-based model, accurately predicts protein structures even without known homologous structures. This advancement is vital for understanding protein functions and enables large-scale structural bioinformatics (Jumper et al., 2021).
Evolutionary Classification of Protein Domains
- ECOD Database: The ECOD (Evolutionary Classification of protein Domains) database classifies proteins primarily by evolutionary relationships, distinguishing cases of homology between domains of differing topology. This approach aids in understanding protein structure evolution and highlights ancestral similarities of proteins (Cheng et al., 2014).
Role in Disease Progression
- Enabled Homolog Gene in Childhood IgA Nephropathy: The enabled homolog gene (ENAH, hMena) is implicated in the inflammatory processes of IgA nephropathy, a kidney disease. Polymorphisms in ENAH are associated with increased susceptibility and progression of this disease in children (Hahn et al., 2009).
Homology Search Challenges
- HMMER3 and Coiled-Coil Regions: The profile hidden Markov model method HMMER3 faces challenges in detecting homology, especially in regions under convergent evolution like coiled-coils. This highlights the need for continued improvement in homology detection methods (Mistry et al., 2013).
Unified Bioinformatics Analysis
- MultiSeq's Role: MultiSeq, a unified bioinformatics analysis environment, organizes and analyzes both sequence and structure data within the framework of evolutionary biology, aiding in the analysis of homologous groups of proteins (Roberts et al., 2006).
Protein Interaction Recognition
- WASP-interacting Protein and N-WASP: The WASP-interacting protein targets WASP/WAVE proteins and is essential for actin assembly in cells. Research on its interaction with N-WASP enhances understanding of spatial control in actin assembly (Peterson et al., 2007).
EVH1 Domain Interactions
- Structure and Function of EVH1 Domains: EVH1 domains in proteins like Enabled/VASP are crucial for actin-based cell motility and are involved in synaptic plasticity. Understanding their structure and interactions is vital for insights into signal transduction pathways (Ball et al., 2002).
Homology Modelling Tools
- ProMod3 and SWISS-MODEL: Tools like ProMod3 and SWISS-MODEL are pivotal in homology modelling of protein structures, significantly contributing to our understanding of protein function and evolution (Studer et al., 2021; Waterhouse et al., 2018).
Eigenschaften
Produktname |
Protein enabled homolog (443-451) |
|---|---|
Sequenz |
GLMEEMSAL |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Human Mena protein; Protein enabled homolog (443-451) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
